Cirsimaritin vs. Hispidulin: Superior JAK/STAT3 Pathway Inhibition Due to Additional Methoxy Group
In a direct structure-activity relationship (SAR) study evaluating flavonoids for inhibition of IL-6-induced STAT3 activity, cirsimaritin, which possesses a 6,7-dimethoxyl group on the A-ring, was found to be more potent than hispidulin, which contains only a single methoxy group at the 6-position [1]. This SAR analysis demonstrates that the additional 7-methoxy group in cirsimaritin directly contributes to enhanced inhibitory activity against the phosphorylation of JAK2 and STAT3 [1].
| Evidence Dimension | Potency of JAK/STAT3 pathway inhibition |
|---|---|
| Target Compound Data | More potent (relative to hispidulin) |
| Comparator Or Baseline | Hispidulin (6-methoxy analog) |
| Quantified Difference | Relative potency enhancement; exact fold-change not specified but described as 'more potent' based on SAR |
| Conditions | Inhibition of IL-6-induced STAT3 activity and phosphorylation of JAK2 and STAT3 |
Why This Matters
This establishes cirsimaritin as a preferred molecular probe for investigating the JAK/STAT3 axis, particularly in inflammation and oncology research, where hispidulin would be a less effective tool.
- [1] Kaur S, et al. Chapter 6.4.2 JAK/STAT3 inhibitors. In: Bioorganic & Medicinal Chemistry. ScienceDirect Topics; 2020. View Source
